1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a bithiophene-ethyl chain and an ortho-tolyl substituent. The compound’s structure combines aromatic thiophene moieties with a urea functional group, which is often associated with hydrogen-bonding interactions critical for biological activity. The bithiophene unit enhances π-π stacking capabilities, while the ethyl spacer may improve solubility compared to bulkier linkers. The ortho-tolyl group introduces steric effects that could influence binding selectivity in enzymatic pockets .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGMUXRRJAYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea, with the CAS number 2034254-15-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₁₈H₁₈N₂OS₂
- Molecular Weight : 342.5 g/mol
- Structure : The compound features a bithiophene moiety that contributes to its electronic properties and biological activities.
Antitumor Activity
Research indicates that derivatives of urea compounds, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
|---|---|---|---|---|
| Example A | EKVX (non-small lung cancer) | 1.7 | 21.5 | 25.9 |
| Example B | RPMI-8226 (leukemia) | 15.9 | 27.9 | 15.1 |
| Example C | MDA-MB-435 (breast cancer) | 28.7 | 77.5 | 93.3 |
These findings suggest that the compound may have a broad-spectrum antitumor activity similar to other urea derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies show that related urea derivatives possess antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
Minimum Inhibitory Concentrations (MICs) for these compounds typically range from 31.25 to 62.5 µg/mL for bacterial strains .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways, such as:
- Phosphatidylinositol-3-kinase (PI3K) : Inhibition of this pathway has been associated with reduced tumor growth.
- mTOR pathway : Compounds targeting this pathway demonstrate reduced toxicity while maintaining antiproliferative effects.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The structure-activity relationship studies indicate that modifications at the bithiophene moiety significantly influence the biological efficacy of the compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar thioamide and urea derivatives, highlighting their potential as therapeutic agents:
- Study on Thioamide Derivatives : Demonstrated broad-spectrum antitumor activity and selective toxicity against cancer cell lines.
- Antimicrobial Evaluation : Showed promising results against both bacterial and mycobacterial strains, indicating a potential for development into antimicrobial therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea/Thiophene Derivatives
Physicochemical Properties
- Lipophilicity: The bithiophene-ethyl chain in the target compound increases lipophilicity (predicted logP ~3.5) compared to 7a (logP ~2.1) and 7b (logP ~1.8), which have polar cyano/ester groups .
- Solubility : The ethyl spacer may enhance aqueous solubility relative to rigid aromatic linkers. In contrast, 7a and 7b exhibit lower solubility due to planar thiophene-ketone cores.
Table 2: Hypothetical Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
